

A Comprehensive Technical Guide to 6-Iodoquinolin-4-ol

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Compound of Interest

Compound Name: 6-Iodoquinolin-4-ol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **6-Iodoquinolin-4-ol**, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes critical technical data with practical insights into its synthesis, properties, and applications, grounded in authoritative scientific literature.

Core Compound Identification and Properties

6-Iodoquinolin-4-ol is a derivative of the quinoline scaffold, a privileged structure in drug development due to its presence in a wide array of biologically active compounds. The introduction of an iodine atom at the 6-position offers a valuable handle for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

The formal identification of this compound is as follows:

- IUPAC Name: 6-iodo-1H-quinolin-4-one^[1]
- CAS Number: 342617-07-6^[1]
- Molecular Formula: C₉H₆INO^[1]

It is important to note the tautomeric nature of 4-hydroxyquinolines, which exist in equilibrium with their 4-quinolone form. The IUPAC name reflects the more stable keto-enol tautomer, 1H-quinolin-4-one.

Physicochemical Properties

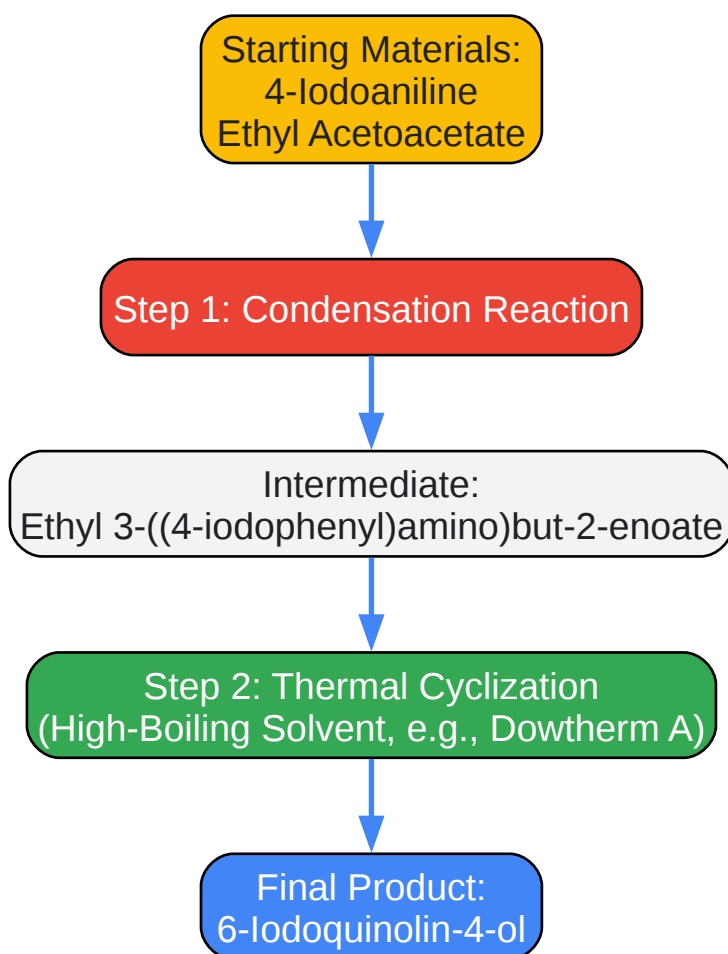
A summary of the key computed physicochemical properties of **6-Iodoquinolin-4-ol** is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing synthetic and analytical protocols.

Property	Value	Source
Molecular Weight	271.05 g/mol	PubChem[1]
Monoisotopic Mass	270.94941 Da	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Topological Polar Surface Area	29.1 Å ²	PubChem[1]
LogP (Computed)	1.2	PubChem[1]

Synthesis of 6-Iodoquinolin-4-ol

The synthesis of **6-Iodoquinolin-4-ol** can be efficiently achieved via the Conrad-Limpach reaction. This established method involves the condensation of an aniline with a β -ketoester, followed by a thermal cyclization to form the quinolin-4-one ring system. The choice of 4-iodoaniline as the starting material directly introduces the iodine atom at the desired 6-position of the quinoline core.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for **6-Iodoquinolin-4-ol** via the Conrad-Limpach reaction.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous quinolin-4-one derivatives.[2][3]

Materials:

- 4-Iodoaniline
- Ethyl acetoacetate
- High-boiling point inert solvent (e.g., Dowtherm A)

- Ethanol

Procedure:

- **Condensation:** In a round-bottom flask, combine 4-iodoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). The mixture can be stirred at room temperature or gently heated to initiate the condensation reaction, forming the enamine intermediate, ethyl 3-((4-iodophenyl)amino)but-2-enoate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Cyclization:** The crude intermediate is added to a high-boiling point solvent such as Dowtherm A. The reaction mixture is then heated to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). This high temperature facilitates the intramolecular cyclization.
- **Precipitation and Isolation:** After the reaction is complete (as indicated by TLC), the mixture is allowed to cool to room temperature. The product, **6-Iodoquinolin-4-ol**, will typically precipitate out of the solvent.
- **Purification:** The precipitated solid is collected by filtration and washed with a suitable solvent, such as ethanol, to remove any residual high-boiling solvent and impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antiprotozoal properties.[4][5] **6-Iodoquinolin-4-ol** serves as a valuable intermediate in the synthesis of more complex and potent therapeutic agents.

Role as a Synthetic Intermediate

The iodine atom at the 6-position is a key feature, enabling further functionalization through various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[6] This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of

lead compounds. For instance, related iodoquinoline derivatives are used in the synthesis of targeted cancer therapies.[3][7]

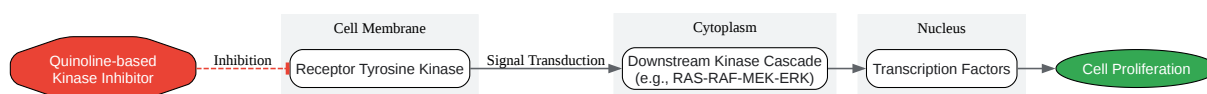
Potential Pharmacological Activity

While **6-Iodoquinolin-4-ol** itself may not be the final active pharmaceutical ingredient (API), the quinolin-4-one core is associated with several mechanisms of action.

- **Antimicrobial Agents:** Fluoroquinolones, a major class of antibiotics, are based on the quinolin-4-one structure.[4] They primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
- **Anticancer Agents:** Numerous quinoline derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4] Their mechanisms can be diverse, including the inhibition of tyrosine kinases, topoisomerases, and angiogenesis.
- **Neuropharmacology:** Substituted 8-hydroxyquinolines have been identified as potent inhibitors of catechol O-methyltransferase (COMT), an enzyme involved in dopamine metabolism, highlighting their potential in treating neurological disorders like Parkinson's disease.[8]

Illustrative Signaling Pathway: Kinase Inhibition

The following diagram illustrates the general principle of how a quinoline-based kinase inhibitor, potentially synthesized from a 6-iodo-4-quinolone intermediate, can block a signaling pathway involved in cell proliferation.



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Caption: Generalized pathway of a receptor tyrosine kinase and its inhibition.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **6-Iodoquinolin-4-ol** is not readily available, data from analogous quinolinol compounds indicate that it should be handled with care.^{[9][10]}

- Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.^[1]
- Precautions:
 - Handle in a well-ventilated area or fume hood.^[9]
 - Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.^{[9][10]}
 - Avoid breathing dust.^[11]
 - Wash hands thoroughly after handling.^[9]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes.^[9]
 - Skin: Wash with plenty of soap and water.^[9]
 - Inhalation: Move to fresh air.^[9]
 - Ingestion: Rinse mouth and seek medical advice.^[9]

Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

6-Iodoquinolin-4-ol is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its defined chemical identity, accessible synthetic routes, and the strategic placement of the iodine atom make it a highly valuable and versatile building block for the creation of novel therapeutic agents. A thorough understanding of its properties, synthesis, and potential applications, coupled with stringent

safety protocols, will enable researchers to fully harness its potential in advancing pharmaceutical research.

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